

# An In-depth Technical Guide to Triethyl Phosphonoacetate (CAS 867-13-0)

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Compound of Interest		
Compound Name:	Triethyl phosphonoacetate	
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#### Introduction

**Triethyl phosphonoacetate** (TEPA), with CAS number 867-13-0, is a vital organophosphorus reagent extensively utilized in organic synthesis.[1] It is a colorless, shelf-stable liquid primarily recognized for its central role in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective synthesis of  $\alpha$ ,β-unsaturated esters from aldehydes and ketones.[1][2] The HWE reaction offers significant advantages over the traditional Wittig reaction, including the use of a more nucleophilic carbanion and the straightforward removal of the water-soluble phosphate byproduct, simplifying purification.[3][4] Beyond this cornerstone reaction, TEPA serves as a versatile building block in the synthesis of a wide array of compounds, including natural products, antiviral and anticancer agents, and agrochemicals.[1] [5] This guide provides a comprehensive overview of its properties, synthesis, key reactions, experimental protocols, and safety information.

### Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of **Triethyl phosphonoacetate** are summarized below for easy reference.

### **General and Physical Properties**



Property	Value	Reference
CAS Number	867-13-0	
Molecular Formula	C <sub>8</sub> H <sub>17</sub> O <sub>5</sub> P	[2]
Molecular Weight	224.19 g/mol	[2]
IUPAC Name	ethyl 2- diethoxyphosphorylacetate	[6]
Synonyms	Diethyl ethoxycarbonylmethylphospho nate, (Diethoxyphosphinyl)acetic acid ethyl ester	[7]
Appearance	Colorless to light yellow liquid	[8]
Boiling Point	142-145 °C at 9 mmHg	[2][9]
Density	1.13 g/mL at 25 °C	[1]
Refractive Index (n20/D)	1.431	[9]
Solubility	Slightly miscible with water; soluble in many organic solvents.	[5][10]
Storage	Store in a cool, dry, well-ventilated area in a tightly sealed container.  Recommended storage at 0-8°C.	[1][7]

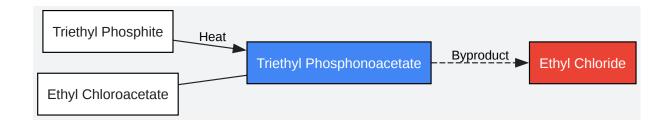
## **Spectroscopic Data**



Technique	Key Data Points	Reference
<sup>1</sup> H NMR	δ 4.17 (6H, m), 2.97 (2H, d, J = 20 Hz), 1.35 (6H, t, J = 7 Hz), 1.29 (3H, q, J = 7 Hz)	[11]
<sup>13</sup> C NMR	δ 165.7 (d, J = 6 Hz), 62.6 (d, J = 6 Hz), 61.4, 34.3 (d, J = 134 Hz), 16.4 (d, J = 7 Hz), 14.1	[11]
IR Spectroscopy	Key peaks: ~1740 cm <sup>-1</sup> (C=O, ester), ~1250 cm <sup>-1</sup> (P=O)	[1]

## **Synthesis of Triethyl Phosphonoacetate**

The primary industrial method for synthesizing **Triethyl phosphonoacetate** is the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.[12][13]



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**Diagram 1:** Synthesis via Michaelis-Arbuzov Reaction.

## Experimental Protocol: Synthesis of Triethyl Phosphonoacetate

This protocol describes a typical laboratory-scale synthesis via the Michaelis-Arbuzov reaction.

Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a
dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or



argon).

- Reagents: Triethyl phosphite is placed in the reaction flask.
- Reaction: Ethyl chloroacetate is added dropwise to the triethyl phosphite.[14]
- Heating: The reaction mixture is heated, typically to around 120-130 °C, for several hours (2-4 hours) to drive the reaction to completion.[14]
- Workup and Purification: After cooling, the crude product is purified by vacuum distillation to remove unreacted starting materials and the ethyl chloride byproduct, yielding pure **Triethyl** phosphonoacetate.[14]

# Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

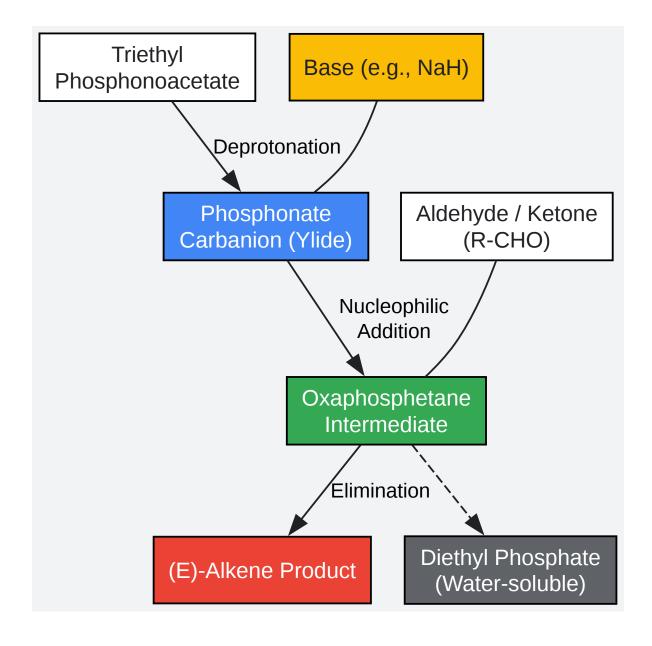
The Horner-Wadsworth-Emmons (HWE) reaction is the most prominent application of **Triethyl phosphonoacetate**. It allows for the synthesis of  $\alpha,\beta$ -unsaturated esters, predominantly with an (E)-alkene stereochemistry, from aldehydes and ketones.[3][15]

### **Reaction Mechanism**

The reaction proceeds through a well-defined mechanism involving the formation of a stabilized phosphonate carbanion.[3][16]

- Deprotonation: A base abstracts the acidic α-proton from TEPA to form a nucleophilic phosphonate carbanion (ylide).
- Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming an intermediate.
- Oxaphosphetane Formation: This intermediate cyclizes to form a four-membered ring, the oxaphosphetane.[15][16]
- Elimination: The oxaphosphetane intermediate collapses, breaking the P-C and O-C bonds to yield the final alkene product and a water-soluble diethyl phosphate salt.[15][16]





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**Diagram 2:** Horner-Wadsworth-Emmons (HWE) reaction mechanism.

## Experimental Protocol: HWE Synthesis of an $\alpha,\beta$ -Unsaturated Ester

The following is a general procedure for the olefination of an aldehyde using **Triethyl phosphonoacetate**. A well-documented example is the reaction with cyclohexanone.[17]

Preparation of the Ylide (Carbanion):



- A dry, three-necked flask under an inert atmosphere is charged with a strong base, such as sodium hydride (NaH, 50-60% dispersion in mineral oil), and an anhydrous aprotic solvent (e.g., THF or benzene).[17]
- Triethyl phosphonoacetate (1.0 equivalent) is added dropwise to the stirred suspension
  of the base at a controlled temperature (e.g., 30-35 °C).[17]
- The mixture is stirred for approximately 1 hour after the addition is complete to ensure full formation of the carbanion.[17]

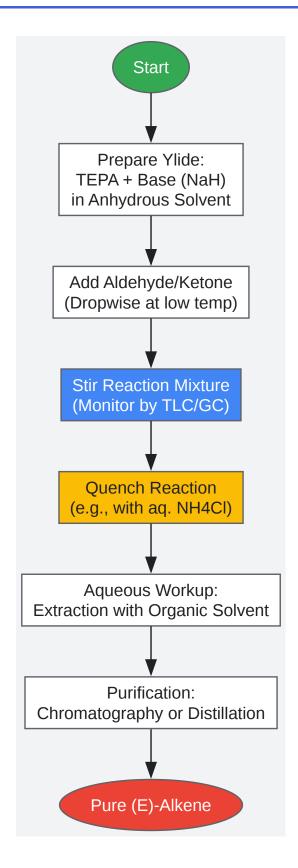
#### Reaction with Carbonyl:

- The aldehyde or ketone (1.0 equivalent) is added dropwise to the solution of the carbanion, maintaining a cool temperature (e.g., 20-30 °C) with an ice bath.[17]
- The reaction is stirred for several hours at room temperature or with gentle heating, and its progress is monitored by an appropriate technique (e.g., TLC or GC).

#### • Workup and Purification:

- The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- The aqueous layer is separated and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filtered, and concentrated under reduced pressure.
- $\circ$  The resulting crude product is purified, typically by flash column chromatography or vacuum distillation, to yield the pure  $\alpha,\beta$ -unsaturated ester.





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**Diagram 3:** General experimental workflow for the HWE reaction.



# **Applications in Drug Development and Advanced Synthesis**

**Triethyl phosphonoacetate** is not only a laboratory staple but also an important intermediate in the synthesis of complex, biologically active molecules.

- Pharmaceuticals: It is a key building block for creating antiviral, anti-inflammatory, and cardiotonic agents.[1][5] The phosphonate moiety can be incorporated into drug candidates to act as a stable phosphate mimic, potentially enhancing biological activity.[18]
- Natural Product Synthesis: The HWE reaction using TEPA is a reliable method for C-C bond formation and is frequently employed in the total synthesis of natural products containing α,β-unsaturated ester motifs.[10]
- Agrochemicals: TEPA is used in the synthesis of herbicides, fungicides, and plant growth regulators.[5]
- Advanced Reactions: Beyond the standard HWE reaction, TEPA is used in Tsuji-Trost type reactions, intramolecular Heck-type cyclizations, and as a precursor for more complex, substituted phosphonoacetate reagents for advanced synthetic challenges.[9][19]

## Safety and Handling

**Triethyl phosphonoacetate** is considered a hazardous chemical and requires careful handling.



Hazard Category	Description	Precautionary Measures	Reference
Skin Irritation	Causes skin irritation (Category 2).	Wear appropriate protective gloves and clothing.	[7][20]
Eye Irritation	Causes serious eye irritation/damage (Category 1/2A).	Wear chemical safety goggles or a face shield.	[20]
Respiratory Irritation	May cause respiratory tract irritation.	Use in a well- ventilated area or with a fume hood. Avoid breathing vapors.	[7][20]
Aquatic Hazard	Toxic to aquatic life.	Avoid release to the environment.	[21]
Incompatible Materials	Strong oxidizing agents.	Store away from incompatible materials.	[20]

#### First Aid Measures:

- Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[21]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and get medical aid.[7]

Always consult the latest Safety Data Sheet (SDS) before handling **Triethyl phosphonoacetate**.[20][21] Facilities should be equipped with an eyewash station and a safety shower.[7]



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